![molecular formula C13H18N2O3S B1328613 1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide CAS No. 942474-42-2](/img/structure/B1328613.png)

1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

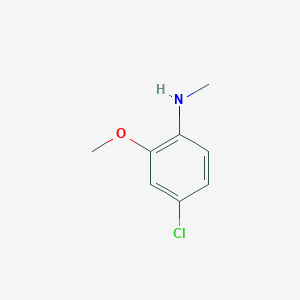

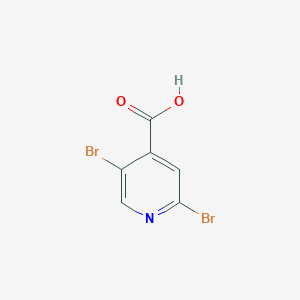

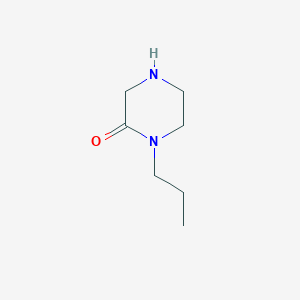

1-(4-(Methylsulfonyl)phenyl)piperidine-4-carboxamide, also known as (1-Me-PPCA), is a novel compound with a variety of potential applications in the fields of scientific research and lab experiments. It is a cyclic amide derivative of piperidine with a methylsulfonylphenyl substituent at the 1-position. 1-Me-PPCA is a versatile compound that can be used in a variety of ways, from synthesizing other compounds to providing insight into the biochemical and physiological effects of certain drugs.

Aplicaciones Científicas De Investigación

Enzyme Inhibition

1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide derivatives have been explored for their enzyme inhibitory activities. For instance, certain derivatives have shown potential as inhibitors of soluble epoxide hydrolase, a key enzyme involved in the metabolism of fatty acids and the regulation of blood pressure. These compounds have been found to exhibit high potency and selectivity, providing a basis for the development of therapeutic agents for cardiovascular diseases (Thalji et al., 2013).

Anti-Angiogenic Properties

Research has also uncovered the anti-angiogenic properties of certain N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives. These compounds have demonstrated the ability to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis, highlighting their potential as anticancer agents (Kambappa et al., 2017).

CCR5 Antagonism

In the context of HIV research, piperidine-4-carboxamide derivatives have been identified as potent CCR5 antagonists, offering a novel approach to inhibiting HIV-1 entry into cells. These compounds have demonstrated high binding affinity to the CCR5 receptor and potent inhibition of HIV-1 replication, making them promising candidates for the treatment of HIV/AIDS (Imamura et al., 2006).

Cholinesterase Inhibition

Another area of interest is the development of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are key targets in the treatment of neurodegenerative diseases like Alzheimer's, and compounds exhibiting inhibitory activity against these enzymes could serve as potential therapeutic agents (Khalid et al., 2014).

Propiedades

IUPAC Name |

1-(4-methylsulfonylphenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-19(17,18)12-4-2-11(3-5-12)15-8-6-10(7-9-15)13(14)16/h2-5,10H,6-9H2,1H3,(H2,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDGULGVCJSXFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)

![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)